molecular formula C4H6CoN2 B8238439 cobalt;2-methyl-1H-imidazole

cobalt;2-methyl-1H-imidazole

Cat. No.: B8238439
M. Wt: 141.04 g/mol
InChI Key: SBNQJAHLGZCHCA-UHFFFAOYSA-N
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Description

Cobalt;2-methyl-1H-imidazole is a coordination compound that features cobalt as the central metal ion and 2-methyl-1H-imidazole as the ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt;2-methyl-1H-imidazole typically involves the reaction of cobalt salts with 2-methyl-1H-imidazole under controlled conditions. One common method is the solvothermal synthesis, where cobalt nitrate and 2-methyl-1H-imidazole are dissolved in a solvent such as methanol or ethanol and heated in a sealed vessel at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs similar solvothermal methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Cobalt;2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes .

Mechanism of Action

The mechanism by which cobalt;2-methyl-1H-imidazole exerts its effects often involves the coordination of the cobalt ion with various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cobalt;2-methyl-1H-imidazole is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and coordination properties. Additionally, the use of cobalt as the central metal ion imparts specific redox properties that are not present in similar compounds with different metal ions .

Properties

IUPAC Name

cobalt;2-methyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.Co/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQJAHLGZCHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6CoN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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